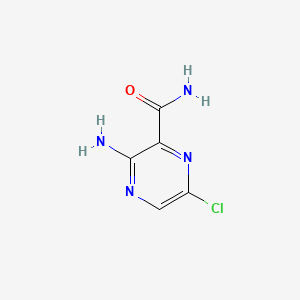

3-Amino-6-chloropyrazine-2-carboxamide

説明

Significance of the Pyrazine (B50134) Scaffold in Bioactive Molecules

The pyrazine nucleus is a key structural component in numerous molecules exhibiting a wide array of biological activities. researchgate.nettandfonline.com Its presence is noted in natural products, pharmaceuticals, and materials science. nih.govresearchgate.net The versatility of the pyrazine scaffold allows for the synthesis of compounds with diverse pharmacological profiles, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net

Several clinically approved drugs incorporate the pyrazine moiety, underscoring its importance in medicine. For instance, Pyrazinamide (B1679903) is a first-line medication for the treatment of tuberculosis. Other examples include Bortezomib, a proteasome inhibitor used in cancer therapy, and Amiloride (B1667095), a potassium-sparing diuretic. mdpi.com The success of these drugs has spurred further research into pyrazine-containing compounds as potential therapeutic agents for a variety of diseases. nih.govmdpi.com The ability of the pyrazine ring to serve as a versatile framework for chemical modification allows medicinal chemists to fine-tune the pharmacological properties of new molecules, leading to the development of novel drug candidates. researchgate.net

Research Trajectory of 3-Amino-6-chloropyrazine-2-carboxamide and Related Congeners

This compound is a heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules. Its chemical structure, featuring a pyrazine ring substituted with an amino group, a chloro group, and a carboxamide group, makes it a versatile intermediate for creating a variety of derivatives.

Research has focused on using this compound as a starting material for developing new therapeutic agents. A significant area of investigation has been its use in synthesizing novel derivatives with potential antimicrobial activity, particularly against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. mdpi.comnih.gov For example, the chlorine atom at the 6-position can be replaced by various amino groups through nucleophilic substitution reactions, a process known as aminodehalogenation. mdpi.com This strategy has led to the creation of libraries of pyrazinamide analogs.

Studies have explored how modifying the structure of this compound affects its biological activity. For instance, replacing the chlorine with different substituted benzylamines has yielded compounds with varying degrees of antimycobacterial efficacy. mdpi.com Research has also led to the development of 3-amino-pyrazine-2-carboxamide derivatives as potential inhibitors of Fibroblast Growth Factor Receptor (FGFR), which is a target in cancer therapy. nih.govacs.org The exploration of related congeners, such as those where the chlorine atom is replaced by bromine or other functional groups, has further expanded the chemical space for drug discovery, leading to compounds with potential applications in both pharmaceutical and agricultural chemistry. nih.govchemimpex.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 1125-56-0 sigmaaldrich.com |

| Molecular Formula | C₅H₅ClN₄O sigmaaldrich.com |

| Molecular Weight | 172.57 g/mol |

Table 2: Research Applications of this compound Derivatives

| Derivative Class | Research Focus | Example Application / Finding | Reference |

| Benzylaminopyrazine-2-carboxamides | Antimycobacterial Activity | Synthesis of derivatives with activity against Mycobacterium tuberculosis, some exceeding the standard, pyrazinamide. mdpi.com | mdpi.com |

| N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide Derivatives | Cancer Therapy | Development of potent pan-FGFR inhibitors with antitumor activity in cancer cell lines. nih.gov | nih.gov |

| Substituted Pyrazinecarboxamides | Diverse Biological Activities | Evaluation for antimycobacterial, antifungal, and photosynthesis-inhibiting properties. nih.gov | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-amino-6-chloropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLKALFVUYUKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676904 | |

| Record name | 3-Amino-6-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-56-0 | |

| Record name | 3-Amino-6-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Routes to Pyrazine-2-carboxamide Derivatives

The construction of the pyrazine-2-carboxamide scaffold can be achieved through several reliable synthetic methodologies. These routes often involve building the amide functionality onto a pre-formed pyrazine (B50134) ring or modifying the substituents on the ring system.

A primary method for synthesizing pyrazine-2-carboxamides involves the condensation of a pyrazine-2-carboxylic acid derivative with an amine. This amide bond formation is a cornerstone of peptide chemistry and is widely applied to heterocyclic systems.

The process typically begins with the activation of the carboxylic acid. For instance, pyrazine-2-carboxylic acids can be converted to more reactive acyl chlorides by treatment with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). nih.gov These acyl chlorides then readily react with various primary or secondary amines to yield the corresponding carboxamides. nih.govnih.gov Triethylamine (TEA) is commonly used as a base to neutralize the hydrochloric acid generated during the reaction. nih.gov

Alternatively, coupling reagents developed for peptide synthesis are employed to facilitate the amide bond formation directly from the carboxylic acid, avoiding the need to isolate the often-sensitive acyl chloride. thermofisher.com Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the carboxylic acid, which then reacts with an amine under mild conditions. nih.gov This method is advantageous as it proceeds through a non-isolated activated intermediate, simplifying the workflow. nih.gov

The table below summarizes typical condensation reaction conditions.

| Starting Material | Reagent(s) | Product | Ref |

| Substituted Pyrazine-2-carboxylic acid | 1. SOCl₂/DMF 2. Substituted aniline | N-Aryl-pyrazine-2-carboxamide | nih.govnih.gov |

| 3-Aminopyrazine-2-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI), then amine | 3-Amino-N-substituted-pyrazine-2-carboxamide | nih.gov |

| 5-Bromothiophene-2-carboxylic acid | Pyrazin-2-amine, TiCl₄, pyridine | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | nih.gov |

This table is interactive. Click on the headers to sort.

The pyrazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr). acs.orgmasterorganicchemistry.com This characteristic is fundamental to the functionalization of halogenated pyrazines. The presence of nitrogen atoms in the ring activates attached halogens, such as chlorine or bromine, for displacement by nucleophiles. acs.org

The SNAr reaction generally proceeds via a two-step mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The rate of reaction is significantly enhanced by the presence of electron-withdrawing groups on the pyrazine ring, which stabilize this intermediate. masterorganicchemistry.com The regioselectivity of the substitution on di-substituted pyrazines is influenced by the electronic nature of the other substituents; electron-withdrawing groups direct incoming nucleophiles to the 5-position of a 2-substituted 3,5-dichloropyrazine, while electron-donating groups direct to the 3-position. acs.org

Various nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the halogen atom, providing a versatile method for introducing a wide range of functional groups onto the pyrazine core. nih.govchemicalbook.com

A specific and highly useful class of SNAr reactions is aminodehalogenation, where a halogen on the pyrazine ring is displaced by an amine. This reaction is a direct method for introducing amino substituents. For example, reacting 3-chloropyrazine-2-carboxamide (B1267238) with various benzylamines can yield a series of 3-(benzylamino)pyrazine-2-carboxamides. mdpi.com

These reactions can be performed under conventional heating or using microwave irradiation to accelerate the process. nih.gov In some cases, the substitution of a chlorine atom can occur concurrently with the formation of the carboxamide from an acyl chloride if an excess of the amine is used. nih.gov For instance, the reaction of 3-chloropyrazine-2-carbonyl chloride with certain benzylamines can lead to both the desired N-benzyl-3-chloropyrazine-2-carboxamide and a disubstituted side-product, N-benzyl-3-(benzylamino)pyrazine-2-carboxamide. nih.gov

The reaction conditions for aminodehalogenation can be tailored. A study on the synthesis of 3-amino-6-chloropyridazine, a related heterocycle, utilized ammonia (B1221849) water in various solvents to displace a chlorine atom from 3,6-dichloropyridazine. google.com Similarly, the reaction of 3-amino-5,6-dichloropyrazine carboxylic acid esters with ammonia in a solvent with a high dielectric constant, like dimethyl sulfoxide (B87167) (DMSO), has been shown to selectively replace the chlorine at the 5-position. google.com

Targeted Synthesis of 3-Amino-6-chloropyrazine-2-carboxamide and its Key Precursors

A common precursor for many substituted pyrazines is 3-chloropyrazine-2-carbonitrile (B110518). chemicalbook.com This intermediate can be synthesized from pyrazine-2-carbonitrile by reaction with sulfuryl chloride in toluene (B28343) and DMF. chemicalbook.com Another route involves the treatment of 3-hydroxypyrazine-2-carboxamide (B1682577) with phosphorus oxychloride and diisopropylethylamine. chemicalbook.com

The nitrile group of 3-chloropyrazine-2-carbonitrile can then be partially hydrolyzed to the corresponding carboxamide, yielding 3-chloropyrazine-2-carboxamide. This hydrolysis is typically carried out under controlled conditions, for example, using hydrogen peroxide in a basic solution at a specific pH and temperature to achieve high yields. mdpi.com This method is often preferred over direct amidation of the pyrazine ring. mdpi.com

The following table outlines the synthesis of these key intermediates.

| Starting Material | Reagent(s) | Product | Yield | Ref |

| 3-Hydroxypyrazine-2-carboxamide | Phosphorus oxychloride, diisopropylethylamine | 3-Chloropyrazine-2-carbonitrile | 79% | chemicalbook.com |

| Pyrazine-2-carbonitrile | Sulfuryl chloride, toluene, DMF | 3-Chloropyrazine-2-carbonitrile | - | chemicalbook.com |

| 3-Chloropyrazine-2-carbonitrile | H₂O₂, NaOH (aq) | 3-Chloropyrazine-2-carboxamide | ~80% | mdpi.com |

This table is interactive. Click on the headers to sort.

The direct synthesis of this compound can be achieved from its corresponding carboxylic acid, 3-amino-6-chloropyrazine-2-carboxylic acid. This transformation mirrors the general condensation reactions for carboxamide formation.

One documented method involves activating the carboxylic acid with a modern coupling reagent. Specifically, 3-amino-6-chloropyrazine-2-carboxylic acid is treated with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated acid intermediate is then subjected to ammonolysis to form the final carboxamide product.

An analogous approach has been used for the synthesis of other 3-aminopyrazine-2-carboxamide (B1665363) derivatives. For example, 3-aminopyrazine-2-carboxylic acid can be converted to its methyl ester via a Fischer esterification, followed by aminolysis of the ester with an appropriate amine under microwave irradiation. nih.gov This two-step procedure provides a flexible route to a variety of N-substituted amides. nih.gov

Advanced Synthetic Techniques in Pyrazine Chemistry

The synthesis of pyrazine derivatives has been significantly enhanced by modern techniques that offer improvements in efficiency, yield, and environmental impact over traditional methods.

Microwave-Assisted Organic Synthesis of Pyrazine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern chemistry, offering substantial advantages for the synthesis of nitrogen-containing heterocycles like pyrazines. nih.govnih.govnih.gov This technique utilizes microwave irradiation to heat the reaction mixture, leading to a rapid and uniform temperature increase. nih.gov The primary benefits compared to conventional heating methods include dramatic reductions in reaction times, often from hours to mere minutes, and significant increases in product yields and purity. nih.govnih.gov

MAOS is considered a "green chemistry" approach as it often allows for milder reaction conditions and can be performed in solvent-free systems, reducing environmental impact. nih.gov In the context of pyrazine chemistry, microwave irradiation has been successfully employed to accelerate the synthesis of various derivatives. For instance, the aminolysis of esters with benzylamines to produce N-substituted 3-aminopyrazine-2-carboxamides has been effectively carried out using microwave heating. nih.gov This method has also been applied to the reaction of 3-chloropyrazine-2-carboxamide with substituted benzylamines, demonstrating higher yields and shorter reaction times compared to conventional heating. google.com The generation of imidazo-annulated pyrazines through multi-component reactions has also been accelerated using microwave energy. scirp.org

A comparative study on the synthesis of 3-benzylaminopyrazine-2-carboxamides highlighted the efficiency of MAOS. Reactions conducted in a microwave reactor at 140 °C were completed in 30 minutes, a significant improvement over the 15 hours required with conventional oil bath heating at 70 °C. google.com Similarly, the synthesis of N-substituted 3-aminopyrazine-2-amides was achieved in 30-40 minutes using microwave irradiation at 120-130 °C. nih.gov

Design and Synthesis of this compound Analogs

The this compound core is a key component of amiloride (B1667095), a well-known potassium-sparing diuretic. This structure serves as a versatile template for designing novel therapeutic agents by modifying its functional groups to tune biological activity.

Rational Design of Amiloride Analogs and Benzamil (B1198395) Derivatives

The rational design of amiloride and benzamil analogs is guided by extensive structure-activity relationship (SAR) studies aimed at understanding how different parts of the molecule interact with biological targets, primarily epithelial sodium channels (ENaC). nih.govnih.gov These studies have revealed key principles for modifying the pyrazine scaffold to enhance potency and selectivity.

Modifications to the pyrazine ring itself are critical. The substituent at the 6-position significantly influences the duration of the blocking effect on ion channels. nih.govnih.gov The off-rate constant of the blocking action is strongly dependent on the electronegativity of the 6-substituent, with the chlorine atom in amiloride providing a strong, negatively polarized site for binding. nih.gov The 5-amino group is also crucial; its replacement can negatively affect both the on-rate and off-rate of channel blocking, suggesting it helps to stabilize the binding by increasing the electron density on the 6-ligand. nih.gov

The side chain at the 2-position, which includes the carboxamide group, is another key area for modification. Hydrophobic elongations of this side chain, such as the addition of a phenyl group to create benzamil, can significantly increase the stability of the drug-receptor complex, leading to higher blocking potency. nih.gov This is attributed to the interaction of the added hydrophobic moiety with a corresponding hydrophobic area on the target protein. nih.gov The design process involves a multi-step model where the side chain first interacts with the channel entrance in a labile encounter, followed by the stable binding of the pyrazine ring's 6-ligand to its receptor site. nih.gov This understanding allows for the strategic optimization of amiloride's structure to create analogs with tailored properties. nih.gov

Systematic Synthesis of Substituted Pyrazinecarboxamide Series

The systematic synthesis of substituted pyrazinecarboxamide series is a common strategy to explore the chemical space around this scaffold and to discover compounds with novel or improved biological activities. The primary synthetic route involves the condensation of a substituted pyrazine-2-carboxylic acid chloride with a diverse range of amines. nih.govresearchgate.net

The general procedure begins with a substituted pyrazine-2-carboxylic acid, such as 6-chloropyrazine-2-carboxylic acid. This starting material is converted to its more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂) in the presence of a catalyst like N,N-dimethylformamide (DMF). The resulting pyrazine-2-carbonyl chloride is then reacted with a variety of primary or secondary amines, such as substituted anilines or aminothiazoles, to yield the final amide products. nih.govresearchgate.net This modular approach allows for the creation of large libraries of compounds by simply varying the amine component.

For instance, a series of thirty amides was prepared by condensing chlorides of pyrazine-2-carboxylic acid, 6-chloropyrazine-2-carboxylic acid, and 5-tert-butyl-6-chloropyrazine-2-carboxylic acid with various ring-substituted aminothiazoles and anilines. nih.govresearchgate.net In another study, N-benzyl-3-chloropyrazine-2-carboxamides were synthesized by reacting 3-chloropyrazine-2-carbonyl chloride with a range of substituted benzylamines. This systematic approach is crucial for establishing detailed structure-activity relationships and identifying lead compounds for further development.

Below is an interactive table summarizing examples of systematically synthesized pyrazinecarboxamide derivatives.

| Pyrazine Acid Chloride Starting Material | Amine Reactant | Resulting Pyrazinecarboxamide Product Series | Reference |

|---|---|---|---|

| 6-Chloropyrazine-2-carbonyl chloride | Ring-substituted aminothiazoles | N-(thiazolyl)-6-chloropyrazine-2-carboxamides | nih.govresearchgate.net |

| 6-Chloropyrazine-2-carbonyl chloride | Ring-substituted anilines | N-(phenyl)-6-chloropyrazine-2-carboxamides | nih.govresearchgate.net |

| 5-tert-Butyl-6-chloropyrazine-2-carbonyl chloride | Ring-substituted aminothiazoles | N-(thiazolyl)-5-tert-butyl-6-chloropyrazine-2-carboxamides | nih.govresearchgate.net |

| 3-Chloropyrazine-2-carbonyl chloride | Substituted benzylamines | N-benzyl-3-chloropyrazine-2-carboxamides | |

| 3-Chloropyrazine-2-carbonyl chloride | Substituted benzylamines (modified conditions) | N-benzyl-3-(benzylamino)pyrazine-2-carboxamides | |

| 3-Aminopyrazine-2-carboxylic acid (activated with CDI) | Substituted benzylamines/alkylamines/anilines | N-substituted-3-aminopyrazine-2-carboxamides | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Pharmacophoric Requirements for Biological Activity

The essential structural features, or pharmacophore, of 3-amino-6-chloropyrazine-2-carboxamide are critical for its biological activity. The molecule comprises a pyrazine (B50134) ring substituted with an amino group (-NH₂) at position 3, a carboxamide group (-CONH₂) at position 2, and a chlorine atom at position 6. The amino group primarily functions as a hydrogen bond donor, which can enhance interactions with biological targets like enzymes. Similarly, the carboxamide group is crucial, participating in hydrogen bonding and stabilizing the molecule through resonance.

Computational studies have shown that an intramolecular hydrogen bond (IMHB) can form between the hydrogen of the 3-amino group and the oxygen of the 2-carboxamide (B11827560) group. nih.gov This interaction influences the compound's conformation, suggesting that the trans arrangement of the amide bond is energetically more favorable than the cis form. nih.gov The pyrazine scaffold itself was identified as a promising framework for therapeutic agents following the success of the anti-tuberculosis drug Pyrazinamide (B1679903).

Influence of Substitutions on the Pyrazine Ring System

Modifications to the substituents on the pyrazine ring have a profound impact on the compound's biological profile.

The amino group at the C-3 position is a key site for structural modification. Investigations comparing derivatives with a free amino group to those with a substituted amino group reveal significant differences in activity. nih.gov For instance, the aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) with various benzylamines yields 3-benzylaminopyrazine-2-carboxamides. mdpi.comresearchgate.net In one such series, compounds with a 4-methylbenzylamino substituent showed potent activity against Mycobacterium tuberculosis. mdpi.comresearchgate.net

Further studies on 3-acylaminopyrazine-2-carboxamides, where the C-3 amino group is acylated, have shown that substitution on the benzamide (B126) moiety is particularly favorable for activity. mdpi.com Lipophilic substituents at the 4-position of the attached benzene (B151609) ring enhanced antimycobacterial activity, whereas substitutions at the 2- or 3-positions resulted in a loss of significant activity, indicating a clear structural requirement for this class of derivatives. mdpi.com

| Substituent at C-3 | Modification Detail | Impact on Activity (Example) | Source |

|---|---|---|---|

| Amino (-NH₂) | Unsubstituted (free amine) | Baseline activity, forms intramolecular hydrogen bond with C-2 carboxamide. | nih.gov |

| Benzylamino | 4-methylbenzylamino | Potent antimycobacterial activity (MIC = 6 µM against M. tbc H37Rv). | mdpi.comresearchgate.net |

| Acylamino | Benzamide with 4-lipophilic substituent | Favorable for antimycobacterial activity. | mdpi.com |

| Acylamino | Benzamide with 2'- or 3'-substituent | Loss of significant activity. | mdpi.com |

The chlorine atom at the C-6 position is an important feature, increasing the electrophilicity of the pyrazine ring and facilitating nucleophilic substitution reactions during synthesis. Its presence is integral to the creation of diverse derivative libraries. For example, the chlorine acts as a leaving group in aminodehalogenation reactions used to introduce various substituted amino groups at this position. mdpi.com The substitution of chlorine with a bromine atom, as seen in the analog 3-Amino-6-bromopyrazine-2-carboxamide, creates a versatile intermediate for developing other bioactive molecules, including potential anti-cancer and anti-inflammatory agents. chemimpex.com

The substitution pattern at the C-5 position is also critical for biological activity. Research has shown that introducing a free amino group at position 5 on aminopyrazinamide derivatives resulted in no significant antimycobacterial activity. nih.govresearchgate.net This highlights the specific positional requirements for substituents on the pyrazine ring to achieve the desired biological effect. Comparing the core molecule to its analog, 3,5-Diamino-6-chloropyrazine-2-carboxamide, demonstrates how the addition of a second amino group at C-5 alters the electronic and steric properties, thereby influencing its interaction with biological targets. nih.gov

Structural Variations of the Carboxamide Moiety

The carboxamide group at C-2 is a cornerstone of the molecule's activity, often considered essential for its prodrug potential, where it can be activated to pyrazinoic acid (POA). nih.govmdpi.com The two hydrogens of the unsubstituted carboxamide are considered pivotal for the interaction with supposed cellular targets. mdpi.com

Replacing the carboxamide with other functional groups typically leads to a loss of activity. Studies have shown that corresponding methyl ester intermediates, which have a methoxy (B1213986) group (-OCH₃) instead of the amino group (-NH₂) of the carboxamide, are completely inactive against tested mycobacterial species. mdpi.com This finding strongly supports the hypothesis that the NH₂ group, acting as a hydrogen bond donor, is essential. mdpi.com Further reinforcing this, N-methyl and N,N-dimethyl substituted carboxamide derivatives showed diminished or abolished activity, as these modifications remove one or both of the crucial hydrogen bond donors. mdpi.com

However, substitutions on the carboxamide nitrogen with larger moieties have been explored. In a series of N-substituted 3-aminopyrazine-2-carboxamides, derivatives with benzyl, alkyl, and phenyl groups were synthesized. nih.govnih.gov Among the N-alkyl derivatives, antimycobacterial and antibacterial activity was observed to increase with the length of the carbon side chain. nih.govresearchgate.netnih.gov The most active compound against Mycobacterium tuberculosis H37Rv in one study was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, demonstrating that complex substitutions on the carboxamide nitrogen can, in some cases, yield potent activity. nih.govresearchgate.net

| Moiety at C-2 | Modification Detail | Impact on Activity (Example) | Source |

|---|---|---|---|

| Carboxamide (-CONH₂) | Unsubstituted | Pivotal for activity; potential for activation to POA. | mdpi.commdpi.com |

| Carboxamide (-CONH₂) | N-alkyl substitution | Activity increases with alkyl chain length. | nih.govnih.gov |

| Carboxamide (-CONH₂) | N-phenyl substitution (e.g., 2,4-dimethoxyphenyl) | Potent antimycobacterial activity observed (MIC = 46 µM). | nih.govresearchgate.net |

| Methyl Ester (-COOCH₃) | Replaces carboxamide | Completely inactive against mycobacteria. | mdpi.com |

| Carbonitrile (-CN) | Replaces carboxamide | Derivatives with carboxamide generally have lower cytotoxicity than analogs with a carbonitrile group. | mdpi.comresearchgate.net |

Correlation of Molecular Features with Specific Biological Targets and Mechanisms

The structural elements of this compound and its derivatives have been correlated with interactions at specific molecular targets. One of the primary proposed targets is the mycobacterial enoyl-ACP reductase (InhA), an essential enzyme in the biosynthesis of mycolic acids for the bacterial cell wall. mdpi.com Molecular docking studies have shown that active compounds share common binding interactions with known InhA inhibitors. mdpi.comresearchgate.net The affinity for InhA is significantly influenced by the carboxamide group at the C-2 position, which allows for close proximity and interaction with the Tyr158 residue and the NAD+ cofactor in the enzyme's active site. mdpi.com

Another identified target is mycobacterial methionine aminopeptidase (B13392206) 1 (MtMetAP1), an enzyme crucial for bacterial survival. nih.gov A series of 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides were designed as inhibitors of this enzyme. nih.gov High inhibitory activity was observed, particularly when the C-3 substituent was a 2-substituted benzamide, demonstrating that specific modifications at this position can direct the molecule to inhibit different essential enzymes. nih.gov

The parent compound is structurally related to Pyrazinamide, a first-line anti-tuberculosis drug. nih.gov Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme. nih.gov The accumulation of POA is thought to disrupt membrane potential and transport. nih.gov The structural similarity and the crucial role of the carboxamide group suggest that derivatives of this compound may share aspects of this mechanism, acting as prodrugs that require enzymatic activation. mdpi.com

Biological and Pharmacological Spectrum of Research

Ion Channel Modulation and Related Therapeutic Applications

The pyrazine (B50134) scaffold, particularly the amiloride (B1667095) structure of which 3-Amino-6-chloropyrazine-2-carboxamide is an analog, is well-known for its interaction with various ion channels. This modulation is central to its therapeutic applications.

Epithelial Sodium Channel (ENaC) Blockade

The epithelial sodium channel (ENaC) plays a crucial role in regulating sodium and fluid balance across epithelial tissues, including in the airways. Amiloride, a pyrazine compound, is a known blocker of these channels rsc.org. The development of amiloride analogs has been a key strategy in the search for more potent and durable ENaC inhibitors for therapeutic use nih.gov.

One highly relevant derivative is the compound N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (B1217627) (coded as 552-02). This molecule, which features the core 6-chloropyrazine-2-carboxamide (B1586017) structure, was developed as a potent and durable ENaC blocker specifically for aerosol delivery nih.gov. Research has shown it to be a promising agent for treating airway diseases by modulating ENaC function nih.govbiorxiv.org.

The Ussing chamber is a vital tool for studying ion transport across epithelial tissues. mdpi.comnih.gov This technique allows researchers to mount an epithelial cell monolayer, such as cultured human bronchial epithelial (HBE) cells, between two chambers and measure the electrophysiological properties, including the short-circuit current (Isc), which reflects net ion movement mdpi.com.

This method is the gold standard for functionally characterizing ENaC blockers. In these experiments, the addition of an ENaC inhibitor like amiloride or its analogs to the apical side of the HBE cells causes a rapid decrease in the Isc, quantifying the degree of channel blockade. While specific Ussing chamber data for this compound is not detailed in the provided sources, the development and characterization of its potent derivative, 552-02, would have relied heavily on such in vitro functional assays to establish its potency and mechanism of action as an ENaC blocker nih.gov.

In cystic fibrosis (CF), defective chloride transport leads to hyperabsorption of sodium and water from the airway surfaces via ENaC, resulting in dehydrated, thick mucus that is difficult to clear. Blocking ENaC is a key therapeutic strategy to rehydrate the airway surface liquid (ASL) and improve mucus clearance nih.gov.

Amiloride itself showed promise, but its low potency and rapid absorption limited its clinical efficacy nih.gov. This led to the development of more potent and durable analogs like the pyrazine derivative 552-02. Preclinical studies demonstrated that this compound has a significantly longer duration of action. When tested on canine and human CF bronchial epithelial cells, 552-02 was shown to produce a sustained expansion of the ASL. This effect was even more pronounced when combined with hypertonic saline, suggesting a synergistic relationship. These preclinical findings strongly support the potential clinical use of ENaC-blocking pyrazine derivatives for treating CF lung disease nih.gov.

Sodium-Calcium Exchanger (NCX) Isoform Inhibition (NCX1, NCX2, NCX3)

The sodium-calcium exchanger (NCX) is a membrane protein critical for regulating intracellular calcium levels nih.govmedchemexpress.com. Research has identified pyrazine derivatives as potent inhibitors of all three major NCX isoforms (NCX1, NCX2, and NCX3).

A key study focused on the amiloride analog 3-amino-6-chloro-5-[(4-chloro-benzyl)amino]-N-[[(2,4-dimethylbenzyl)amino]iminomethyl]-pyrazinecarboxamide (CB-DMB) , a compound that shares the 3-amino-6-chloropyrazine carboxamide core with the subject of this article. nih.gov Using single-cell microfluorimetry and patch-clamp techniques, researchers found that CB-DMB suppressed the bidirectional activity of all three NCX isoforms in a concentration-dependent manner. The inhibitory concentrations (IC₅₀) were in the nanomolar range for both the inward and outward currents of NCX1, NCX2, and NCX3, establishing it as a pan-inhibitor of the exchanger. nih.gov Other amiloride analogs, such as benzamil (B1198395), are also known to inhibit the Na⁺/Ca²⁺ exchanger medchemexpress.com.

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| CB-DMB | NCX1, NCX2, NCX3 (outward/inward) | Nanomolar range | nih.gov |

| Benzamil | NCX | ~100 nM | medchemexpress.com |

Acid-Sensing Ion Channel (ASIC1a) Modulation

Acid-sensing ion channels (ASICs) are neuronal channels activated by drops in extracellular pH and are implicated in pain perception and neurological disorders. msu.runih.gov The pyrazine compound amiloride and its analogs are well-documented inhibitors of these channels, particularly the ASIC1a subtype. nih.govnih.govnih.gov

Structure-activity relationship studies have been conducted to identify more potent ASIC1a inhibitors based on the amiloride scaffold. One such study found that amiloride analogs inhibit ASIC1a currents with a potency order of benzamil > phenamil (B1679778) > 5-(N,N-dimethyl)amiloride (DMA) > amiloride. Benzamil was identified as the most potent inhibitor among those tested, with an IC₅₀ value of 2.40 µM in cortical neurons. nih.gov Another study identified 6-iodoamiloride (B1230409) as an even more potent inhibitor, with an IC₅₀ of 88 nM for human ASIC1 biorxiv.org.

Significantly, the NCX inhibitor CB-DMB (3-amino-6-chloro-5-[(4-chloro-benzyl)amino]-N-[[(2,4-dimethylbenzyl)amino]iminomethyl]-pyrazinecarboxamide) was also found to suppress pH-sensitive ASIC1a channels, albeit at micromolar concentrations, further linking this specific chemical class to ASIC modulation nih.gov.

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 6-Iodoamiloride | hASIC1 | 88 nM | biorxiv.org |

| Benzamil | ASIC1a (cortical neurons) | 2.40 µM | nih.gov |

| Phenamil | ASIC1a (cortical neurons) | 8.95 µM | nih.gov |

| Amiloride | ASIC1a (cortical neurons) | 13.82 µM | nih.gov |

| CB-DMB | ASIC1a | Micromolar range | nih.gov |

Anticancer and Antiproliferative Research

The pyrazine ring system is a recognized scaffold in medicinal chemistry, and derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been a subject of significant investigation for their potential anticancer properties. Research has primarily focused on their role as kinase inhibitors, their ability to induce programmed cell death, and their specific cytotoxicity against various cancer cell lines.

Derivatives of 3-aminopyrazine-2-carboxamide have been identified as novel and potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGF/FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration, and its aberrant activation is a known oncogenic driver in various cancers.

In one line of research, a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were synthesized and evaluated. nih.gov Structure-activity relationship (SAR) exploration led to the discovery of a compound, identified as 18i , which acts as a pan-FGFR inhibitor, showing strong activity against FGFR1, FGFR2, FGFR3, and FGFR4. nih.gov This compound was found to effectively block the activation of FGFR and its downstream signaling pathways. nih.gov Furthermore, it demonstrated significant antitumor activity in several cancer cell lines that exhibit FGFR abnormalities. nih.gov Molecular docking studies have suggested potential binding modes within the active site of FGFR2, highlighting these derivatives as promising candidates for further development in cancer therapy. nih.gov

| Compound Derivative | Target | Key Research Finding |

|---|---|---|

| 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide (e.g., compound 18i) | FGFR1, FGFR2, FGFR3, FGFR4 | Identified as a pan-FGFR inhibitor with potent antitumor activity in cancer cell lines with FGFR abnormalities. nih.gov |

The FGF/FGFR signaling pathway is known to play an important role in diverse cellular functions, including the regulation of apoptosis (programmed cell death). While direct studies focusing solely on apoptosis induction by this compound are limited in the reviewed literature, the mechanism of its derivatives provides indirect evidence. By inhibiting the FGFR pathway, these compounds can disrupt signals that promote cell survival, thereby potentially leading to the induction of apoptosis in cancer cells.

The cytotoxic potential of 3-aminopyrazine-2-carboxamide derivatives has been evaluated against various human cancer cell lines, including the hepatocellular carcinoma line, HepG2. These studies are crucial for determining the selectivity and potential therapeutic window of these compounds.

In a study involving the aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238), the resulting derivative, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide , was assessed for its cytotoxicity. mdpi.comresearchgate.net The compound displayed low cytotoxicity in the HepG2 cell line, with a half-maximal inhibitory concentration (IC50) value greater than 250 μM. mdpi.comresearchgate.net Similarly, another investigation into a series of 3-(benzamido)pyrazine-2-carboxamides found them to be non-cytotoxic against HepG2 cells. mdpi.com A separate study on four other N-substituted 3-aminopyrazine-2-carboxamide derivatives also showed minimal cytotoxicity in HepG2 cells, with only one of the tested compounds exerting some level of cytotoxic effect. nih.govnih.gov This generally low cytotoxicity against non-target or specific cell lines is a favorable characteristic in the development of targeted therapies.

| Compound Derivative | Cell Line | Cytotoxicity Finding (IC50) |

|---|---|---|

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | HepG2 | > 250 μM (Low cytotoxicity). mdpi.comresearchgate.net |

| 3-(benzamido)pyrazine-2-carboxamides | HepG2 | Reported as non-cytotoxic. mdpi.com |

Anti-inflammatory Investigations

Within the scope of the reviewed scientific literature, there is limited specific research into the anti-inflammatory properties of this compound or its direct derivatives.

Herbicidal and Anti-auxin Activities

Investigations into the potential herbicidal or anti-auxin activities of this compound are not documented in the reviewed scientific literature.

Research into Elicitor Activity for Secondary Metabolite Production in Plant Cell Cultures

Elicitation is a strategy used in plant biotechnology to enhance the production of valuable secondary metabolites by adding stress-inducing compounds (elicitors) to plant cell cultures. nih.gov Research has shown that synthetic pyrazine-2-carboxamide derivatives can function as effective elicitors. nih.gov

A study demonstrated that 3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide , a derivative synthesized from 3-chloropyrazine-2-carboxamide, acts as an elicitor in in vitro cultures of Fagopyrum esculentum (buckwheat). nih.gov The application of this compound was found to be suitable for increasing the production of rutin, a key flavonoid with significant commercial and pharmaceutical value, particularly in callus cultures. nih.gov This highlights a potential application for derivatives of the title compound in the field of plant biotechnology.

| Elicitor Compound | Plant Culture | Effect |

|---|---|---|

| 3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide | Fagopyrum esculentum (callus culture) | Increased production of the secondary metabolite rutin. nih.gov |

Computational and Mechanistic Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as a derivative of 3-amino-6-chloropyrazine-2-carboxamide, might interact with a protein target.

Molecular docking studies have been pivotal in characterizing the binding interactions of this compound derivatives with several key protein targets implicated in disease.

Enoyl-Acyl Carrier Protein Reductase (InhA): Derivatives of this compound have been investigated for their potential to inhibit InhA, an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. Docking studies reveal that these compounds can fit into the InhA active site, with the pyrazine (B50134) ring and its substituents forming key interactions. The amino and carboxamide groups are often involved in hydrogen bonding with amino acid residues, while the chloro-group can participate in halogen bonds, enhancing binding affinity. For instance, docking analyses of similar triazole-based inhibitors have shown binding energies ranging from -7.81 to -10.4 kcal/mol, with key hydrogen bonds formed with residues like Lys165 and Ile194. mdpi.comchemrxiv.org

Mycobacterial Prolyl-tRNA Synthetase (mtProRS): The 3-aminopyrazine-2-carboxamide (B1665363) scaffold has been identified as a promising starting point for developing inhibitors of mtProRS, an enzyme crucial for protein synthesis in mycobacteria. nih.gov Docking studies have been used to rationalize the structure-activity relationships of these derivatives. The design of these inhibitors is often based on mimicking the binding of adenosine (B11128) at the ATP-binding site of the enzyme. nih.gov Studies on related 3-benzamidopyrazine-2-carboxamide derivatives show that substituents on the benzene (B151609) ring are critical, with in vitro activity against M. tuberculosis being highly dependent on their placement and nature, a finding supported by in silico modeling. researchgate.net

Fibroblast Growth Factor Receptor 1 (FGFR1): Several studies have focused on 3-amino-pyrazine-2-carboxamide derivatives as inhibitors of FGFR1, a receptor tyrosine kinase involved in cancer. researchgate.netnih.gov Molecular docking experiments have shown that these compounds can bind effectively to the ATP-binding pocket of FGFR1. For example, a derivative, compound C9, was predicted to form six hydrogen bonds within the FGFR1 active site. researchgate.net Another study on a related derivative, 18i, also utilized molecular docking to investigate its binding mode within the FGFR2 binding site, suggesting a similar mechanism for the broader FGFR family. nih.govfigshare.com The binding of these inhibitors often involves interactions with key residues in the kinase hinge region. researchgate.net

Table 1: Predicted Binding Interactions from Molecular Docking Studies This table is representative of interactions observed for derivatives of the core scaffold with their respective targets, as reported in the literature.

| Target Protein | Ligand Scaffold | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Observed Interactions |

|---|---|---|---|---|

| InhA | Triazole-based Inhibitors | -7.81 to -10.4 | Lys165, Ile194, Phe149 | Hydrogen Bonding, Hydrophobic Interactions |

| mtProRS | 3-Benzamidopyrazine-2-carboxamide | Not Reported | (Adenosine binding site) | Mimics adenosine interactions |

| FGFR1 | 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) | Not Reported | Not Specified | Six predicted hydrogen bonds |

| FGFR1 | Pyrazolo[3,4-d]pyridazinone | Not Reported | Arg627, Glu531 | Covalent bonding, Hydrogen Bonding |

Computational approaches are not only used to analyze interactions with known targets but also to predict new ones. The structural features of this compound, such as its hydrogen bond donors and acceptors and its specific shape, can be used to screen large databases of protein structures. This process, sometimes called reverse docking or target fishing, can suggest potential molecular targets and, by extension, the biological pathways the compound might modulate. For this scaffold, computational studies have successfully predicted or confirmed its interaction with targets in crucial pathways, including:

Mycolic Acid Biosynthesis: By targeting InhA, these compounds interfere with the FAS-II pathway, which is essential for the integrity of the mycobacterial cell wall. nih.gov

Protein Synthesis: The inhibition of mtProRS directly impacts the ability of mycobacteria to synthesize proteins, leading to a bactericidal or bacteriostatic effect. nih.govresearchgate.net

Cancer Signaling Pathways: By targeting FGFR1, derivatives can block downstream signaling cascades, such as the PLCγ1 and ERK pathways, which are often dysregulated in cancer, leading to reduced cell proliferation and induced apoptosis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

A 3D-QSAR study on pyrazolo[3,4-d]pyridazinone derivatives, which share structural similarities with pyrazine-based compounds, as covalent inhibitors of FGFR1, highlights the utility of this approach. nih.gov In this study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed. These models yielded high statistical significance (q² and r² values), indicating their strong predictive power for the bioactivities of FGFR1 inhibitors. nih.gov The contour maps generated from these models provide a visual guide to the structural modifications that are likely to enhance or diminish biological activity, revealing the importance of steric, electrostatic, and hydrophobic fields at different positions of the molecule. nih.gov Such models are invaluable for rationally designing new inhibitors with improved potency.

Advanced Theoretical Chemistry Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations provide deep insights into a compound's intrinsic properties, such as its geometry, charge distribution, and orbital energies (e.g., HOMO and LUMO), which govern its reactivity and intermolecular interactions.

For pyrazine-containing compounds, DFT studies have been employed to understand their structural and electronic characteristics. scirp.org For example, a study on a related aminopyrazine derivative used DFT to support structural characterization and analyze molecular modeling and chemical reactivity. scirp.org DFT can also be used to confirm the preferred conformation of molecules in different environments, as demonstrated in a study of 3-benzamidopyrazine-2-carboxamide derivatives where DFT calculations helped explain the inactivity of certain urea (B33335) analogs by revealing their preference for a cis-trans conformation that is likely unfavorable for binding. researchgate.net These theoretical assessments are crucial for a fundamental understanding of the molecule's behavior and for refining the parameters used in other computational models like molecular docking. rsc.org

In Silico Screening and Virtual High-Throughput Screening for Novel Leads

Virtual High-Throughput Screening (VHTS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach allows researchers to screen millions of compounds in a fraction of the time and cost of experimental screening.

The this compound scaffold can serve as a template or starting point in such screening campaigns. By defining a pharmacophore model based on its key structural features, researchers can filter vast compound databases to find novel molecules that share these features and are therefore potential binders to the target of interest. For example, a virtual screening of over one million compounds from the ZINC database was used to discover potential inhibitors of the main protease of SARS-CoV-2, demonstrating the power of this technique to identify novel hits from large and diverse chemical spaces. nih.gov This methodology could be applied to discover new inhibitors of InhA, mtProRS, or FGFR1 by using the this compound binding mode as a reference.

Preclinical Research and Translational Prospects

In vitro Efficacy in Relevant Biological Systems and Disease Models

3-Amino-6-chloropyrazine-2-carboxamide, a heterocyclic compound, has attracted considerable interest in medicinal chemistry for its potential biological activities. The compound and its derivatives have been a focus of research, serving as both synthetic intermediates and lead compounds for drug development.

The biological activity of this compound and its derivatives primarily encompasses:

Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains, most notably Mycobacterium tuberculosis.

Anticancer Potential: It has been investigated for its capacity to inhibit the proliferation of cancer cells.

Enzyme Inhibition: The compound functions as an inhibitor of specific enzymes that are crucial for bacterial metabolism and resistance mechanisms.

Derivatives of this compound have shown significant antimycobacterial activity. The mechanism of action is believed to involve the inhibition of the enzyme enoyl-ACP reductase (InhA), which is essential for the synthesis of mycolic acids in the bacterial cell wall. Molecular docking studies have indicated common binding interactions with known inhibitors of this enzyme.

The pyrazine (B50134) ring, a core component of this compound, is a significant class of heterocyclic compounds known for a wide range of pharmacological activities, including anti-inflammatory, antitubercular, anticancer, and antibacterial effects. The amino group on the pyrazine ring can enhance interactions with biological targets like enzymes through hydrogen bonding, while the chlorine atom increases electrophilicity. The carboxamide group contributes to the molecule's stability and participates in hydrogen bonding.

Interactive Table: In Vitro Antimicrobial Activity of a this compound Derivative

| Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 12.5 |

| Staphylococcus aureus | 31.25 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified |

Data sourced from a study on derivatives of the compound.

Exploration of in vivo Therapeutic Efficacy

Information regarding the direct in vivo therapeutic efficacy of this compound is limited in publicly available research. The primary focus of in vivo studies has been on compounds for which it serves as a precursor or structural analog. While direct data is scarce, its structural similarity to other biologically active pyrazine derivatives suggests potential for in vivo activity. ambeed.com Metabolic studies would be crucial to determine how the compound is processed within a living organism, which is essential for evaluating its safety and efficacy for any potential clinical applications. smolecule.com

Advanced Development as Pharmaceutical Leads

This compound is a key building block in the synthesis of more complex organic molecules and various pyrazine derivatives. smolecule.com Its versatile reactivity makes it a compound of strategic importance in pyrazine chemistry. The amino and chloro groups on the pyrazine ring allow for various chemical transformations, including nucleophilic substitution reactions.

This compound serves as a crucial starting material for the synthesis of other compounds, and its carboxamide functionality may improve the stability of resulting molecules. smolecule.com The development of scalable synthetic routes for this compound and its derivatives is driven by their demand in the pharmaceutical industry. For instance, it can be prepared from its corresponding carboxylic acid, 3-amino-6-chloropyrazine-2-carboxylic acid, using coupling reagents. This allows for the creation of large libraries of related compounds for screening purposes in drug discovery.

The synthesis of amide and carboxamide derivatives is a common strategy in medicinal chemistry. The unique chemical structure of pyrazine derivatives, including those derived from this compound, is also being explored for the development of novel materials with specific electronic or optical properties. smolecule.com

Future Directions and Potential for Clinical Translation

The future research applications for this compound are multifaceted. It holds potential as a lead compound for the development of new therapeutic agents. Given its noted antimicrobial properties, particularly against Mycobacterium tuberculosis, further investigation into its potential as an antibiotic is warranted.

Future directions may include:

Drug Discovery: Its role as a building block for synthesizing more complex molecules will continue to be valuable in the search for new drugs. smolecule.com

Agricultural Chemistry: The compound's antimicrobial properties suggest potential applications as a pesticide or herbicide. smolecule.com

Material Science: Its distinct chemical structure could be leveraged to develop new materials with specific electronic or optical characteristics. smolecule.com

While direct clinical translation of this compound itself is not the primary focus, its derivatives are candidates for pharmaceutical development. smolecule.com For instance, the anticancer and anti-inflammatory properties observed in structurally related compounds make them candidates for drug development targeting these diseases. smolecule.com Further research, including protein binding studies and analysis of receptor interactions, is necessary to understand the mechanisms of action and to advance any potential therapeutic applications. smolecule.com

Q & A

Basic Research Questions

Q. What are the key structural features of 3-Amino-6-chloropyrazine-2-carboxamide, and how do they influence its reactivity?

- Answer : The compound contains an amino group (-NH₂) at position 3, a chlorine atom at position 6, and a carboxamide (-CONH₂) group at position 2 on the pyrazine ring. The amino group acts as a hydrogen bond donor, enhancing interactions with biological targets like enzymes, while the chlorine atom increases electrophilicity, facilitating nucleophilic substitution reactions. The carboxamide group stabilizes the molecule via resonance and participates in hydrogen bonding .

Q. What are the common synthetic routes for this compound?

- Answer : A typical synthesis involves nitration of 3-hydroxypyrazine-2-carboxamide using potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄) as catalysts, followed by chlorination. Reaction conditions (e.g., 95–97% H₂SO₄, 7 mmol substrate) are critical for yield optimization. Purification via recrystallization or chromatography ensures >98% purity .

Q. How can the purity of synthesized this compound be validated?

- Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight (theoretical: 187.58 g/mol) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H NMR : Identifies protons on the pyrazine ring and carboxamide group (δ ~8.0–8.5 ppm for aromatic protons).

- IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹ for amino and carboxamide) and C=O stretches (~1680 cm⁻¹).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How do reaction conditions affect the regioselectivity of substitution reactions in derivatives of this compound?

- Answer : Chlorine at position 6 is susceptible to nucleophilic substitution. For example, using azide or thiocyanate nucleophiles under polar aprotic solvents (e.g., DMF) at 80°C yields 6-azido/thiocyanato derivatives. Steric hindrance from the carboxamide group directs substitution to position 6 rather than position 2 .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

- Answer : AutoDock Vina is recommended for molecular docking due to its improved scoring function and multithreading capabilities. Grid maps for pyrazine derivatives should account for hydrogen bonding (amino/carboxamide) and halogen interactions (chlorine). Validation against experimental IC₅₀ data ensures accuracy .

Q. How can contradictions in reported bioactivity data for this compound across studies be resolved?

- Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, solvent effects). Standardize protocols:

- Use DMSO concentrations ≤1% to avoid cytotoxicity.

- Include positive controls (e.g., ciprofloxacin for antimicrobial assays).

- Validate results with orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

Q. What strategies optimize solubility for in vitro assays without structural modification?

- Answer :

- Co-solvents : Use DMSO:water (1:4) or cyclodextrin complexes.

- pH adjustment : The carboxamide group allows solubility in mildly acidic buffers (pH 5–6).

- Temperature : Pre-warm solutions to 37°C to prevent precipitation .

Design a multi-step synthesis protocol for novel derivatives using catalytic coupling.

- Answer :

- Step 1 : Suzuki-Miyaura coupling of 6-chloropyrazine-2-carboxamide with aryl boronic acids (Pd(PPh₃)₄ catalyst, Na₂CO₃, 80°C).

- Step 2 : Amide bond formation via EDCI/HOBt coupling with amino acids (e.g., glycine) in DMF.

- Step 3 : Purify via flash chromatography (ethyl acetate:hexane gradient). Typical yields: 60–75% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。